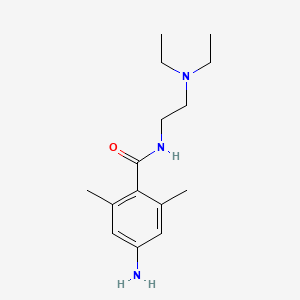
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- is a compound of significant interest in various scientific fields. It is known for its complex structure and potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and two methyl groups attached to the benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-N-(2-(diethylamino)ethyl)benzamide with sodium tetraphenylborate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of green chemistry principles, such as conducting reactions at room temperature and using environmentally friendly solvents, is often emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The amino and diethylaminoethyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides with different functional groups .
Applications De Recherche Scientifique
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role as an antibacterial agent and its interactions with biological receptors.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound forms ion-associate complexes with bioactive molecules, which are crucial for understanding its interactions with biological receptors. The ground state electronic characteristics of these complexes are studied using density functional theory (DFT) to determine their electrical and geometric properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4-amino-N-(3-(diethylamino)propyl)benzamide
- N-(2-diethylamino-ethyl)-2-methyl-3,5-dinitro-benzamide
- N-(2-diethylamino-ethyl)-4-ethoxy-benzamide
Uniqueness
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- is unique due to its specific structure, which includes an amino group, a diethylaminoethyl group, and two methyl groups.
Propriétés
Numéro CAS |
30459-65-5 |
|---|---|
Formule moléculaire |
C15H25N3O |
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
4-amino-N-[2-(diethylamino)ethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C15H25N3O/c1-5-18(6-2)8-7-17-15(19)14-11(3)9-13(16)10-12(14)4/h9-10H,5-8,16H2,1-4H3,(H,17,19) |
Clé InChI |
NUSYDYVCLZUEII-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



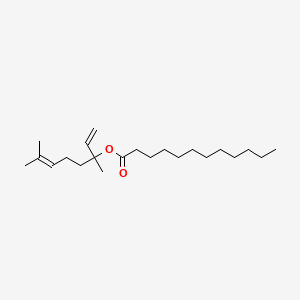
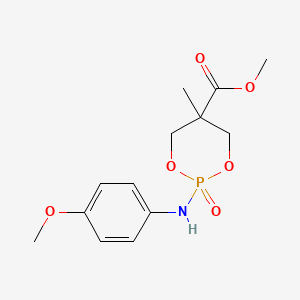
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

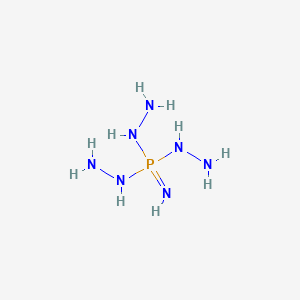

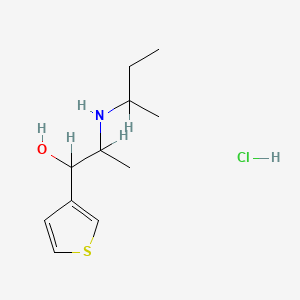

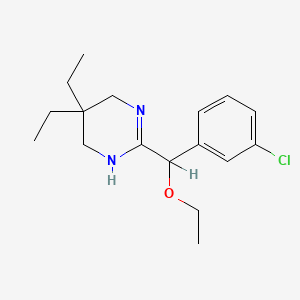


![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

